2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide
Description
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-13-21-17(24)14-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLKOPUZCBNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 1,2-diketones with ammonium acetate under solvent-free conditions to form the imidazole ring . The benzenesulfonyl group is then introduced through a nucleophilic aromatic substitution reaction, where a suitable sulfonyl chloride reacts with the imidazole derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
Substituent Positioning: The target compound and Compound B share the benzenesulfonyl group at position 4, while Compound A has it at position 2.
N-Substituent Effects: The propyl group in the target compound introduces a linear alkyl chain, likely increasing flexibility compared to the cyclic substituents in Compounds A and B. Cyclopentyl (Compound B) adds bulk and lipophilicity, which could enhance membrane permeability but reduce solubility .
Theoretical Insights from Computational Studies
- Lipophilicity (LogP) : The cyclopentyl group in Compound B likely increases LogP compared to the propyl and cyclopropyl analogs, suggesting higher membrane permeability but poorer aqueous solubility .
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide is a member of the imidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C26H25N3O3S2
Molecular Weight : 491.6 g/mol
IUPAC Name : 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide
InChI Key : LGUSVIIPOUOVTI-UHFFFAOYSA-N
The biological activity of 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed based on structural analysis and preliminary studies:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anti-inflammatory activities.
- Receptor Interaction : It is hypothesized that the compound can bind to specific receptors on cell surfaces, which may lead to alterations in cellular signaling pathways.
- Membrane Disruption : The presence of sulfur and nitrogen functionalities suggests potential interactions with lipid membranes, possibly leading to cell lysis or apoptosis in targeted cells.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through various assays measuring cytokine levels in treated cell cultures. It has been observed that treatment with the compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazole derivatives, including 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide. The study concluded that this compound showed promising results against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Inflammation Model Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide, and what reaction conditions optimize yield?
The synthesis typically involves:
- Imidazole ring formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions (pH 4–6) at 60–80°C .
- Functionalization : Sequential introduction of benzenesulfonyl and phenyl groups via nucleophilic substitution (e.g., using sulfonyl chlorides in dry pyridine at room temperature) .
- Acetamide linkage : Reaction of the thiol intermediate with N-propyl bromoacetamide in DMF at 50–60°C for 6–8 hours . Key parameters : Solvent polarity (DMF > THF for nucleophilicity), stoichiometric control of sulfonyl chloride (1.1 equivalents), and inert atmosphere to prevent oxidation of the sulfanyl group .
Q. How is the structural integrity of this compound verified during synthesis?
Use a combination of:
- TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress .
- NMR spectroscopy : Confirm imidazole protons (δ 7.2–8.1 ppm for aromatic protons), sulfonyl group (δ 3.1–3.3 ppm for SO₂), and propyl acetamide (δ 1.2–1.4 ppm for CH₃) .
- Mass spectrometry : Exact mass (C₂₂H₂₃N₃O₃S₂, calculated 449.12 g/mol) and isotopic pattern matching .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects .
- Metabolic stability : Use liver microsome assays (human/rat) to assess compound degradation and active metabolite formation .
- Comparative SAR studies : Synthesize analogs with modified sulfonyl or phenyl groups to isolate pharmacophoric contributions .
Q. What computational methods predict the environmental fate of this compound?
- QSPR modeling : Estimate logP (predicted ~3.6) and biodegradation potential using software like EPI Suite .
- Molecular docking : Screen against environmental receptors (e.g., soil enzymes) to predict persistence .
- Experimental validation : Aerobic soil metabolism studies under OECD 307 guidelines (28-day incubation, LC-MS/MS quantification) .
Q. How can synthesis be scaled while maintaining purity for in vivo studies?
- Flow chemistry : Optimize imidazole cyclization in continuous flow reactors (residence time 20–30 min, 70°C) to reduce side products .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity .
- Stability testing : Monitor degradation in PBS (pH 7.4) and plasma at 37°C over 24 hours .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
